4-Hydroxytamoxifen

Estrogen Receptor Binding SERM Pharmacology Receptor Affinity

4-Hydroxytamoxifen (4-OHT, Afimoxifene), the primary active metabolite of the prodrug tamoxifen, is a selective estrogen receptor modulator (SERM) that exhibits potent competitive antagonism at estrogen receptors alpha (ERα) and beta (ERβ). Characterized by a 4-hydroxy substitution on the parent tamoxifen structure, this compound demonstrates markedly enhanced binding affinity and antiestrogenic potency relative to tamoxifen.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 1077-29-8
Cat. No. B085900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytamoxifen
CAS1077-29-8
Synonyms4'-hydroxytamoxifen
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
4-hydroxy-tamoxifen
4-hydroxytamoxifen
4-hydroxytamoxifen, (E)-isomer
4-hydroxytamoxifen, (Z)-isomer
4-monohydroxytamoxifen
4-OHT hydrotamoxifen
4OH-tamoxifen
afimoxifene
hydroxytamoxifen
ICI 79280
para-hydroxytamoxifen
phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
tamoxifen metabolite B
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
InChIKeyTXUZVZSFRXZGTL-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxytamoxifen (CAS 1077-29-8): Active Tamoxifen Metabolite Reference Standard for ER Antagonism Studies


4-Hydroxytamoxifen (4-OHT, Afimoxifene), the primary active metabolite of the prodrug tamoxifen, is a selective estrogen receptor modulator (SERM) that exhibits potent competitive antagonism at estrogen receptors alpha (ERα) and beta (ERβ) [1]. Characterized by a 4-hydroxy substitution on the parent tamoxifen structure, this compound demonstrates markedly enhanced binding affinity and antiestrogenic potency relative to tamoxifen [1]. As a critical reference standard, 4-Hydroxytamoxifen is essential for analytical method development, pharmacokinetic studies, and mechanistic investigations into ER signaling pathways.

Why 4-Hydroxytamoxifen Cannot Be Replaced by Tamoxifen or Endoxifen in Critical Assays


The pharmacological and analytical profiles of 4-Hydroxytamoxifen are not interchangeable with its prodrug tamoxifen or its fellow metabolite endoxifen. Tamoxifen itself is a weak antiestrogen requiring metabolic activation, rendering it unsuitable for assays requiring direct ER modulation without confounding metabolic variables [1]. While endoxifen exhibits comparable in vitro potency to 4-Hydroxytamoxifen, critical differences exist in ER-mediated gene recruitment [2], metabolic stability, and in vivo concentrations [1]. Furthermore, analytical methods demand highly characterized reference standards with defined isomer ratios (e.g., Z-isomer content) and purity profiles, specifications that vary significantly among commercial sources . Substituting 4-Hydroxytamoxifen without rigorous validation risks compromised data reproducibility and misinterpretation of ER-dependent effects.

Quantitative Differentiation of 4-Hydroxytamoxifen vs. Comparators


4-Hydroxytamoxifen Exhibits 5-Fold Higher Binding Affinity for ERα Compared to Tamoxifen

In a competitive binding assay, 4-Hydroxytamoxifen demonstrated significantly greater affinity for estrogen receptor alpha (ERα) than the parent compound tamoxifen [1]. The binding affinity, expressed as relative binding affinity (RBA) with 17β-estradiol set to 100, was 41 for 4-Hydroxytamoxifen compared to only 2 for tamoxifen [1]. This ~20-fold difference in RBA translates directly to enhanced potency in functional assays.

Estrogen Receptor Binding SERM Pharmacology Receptor Affinity

4-Hydroxytamoxifen Is 100- to 167-Fold More Potent than Tamoxifen in Inhibiting MCF-7 Proliferation

In a classic study assessing antiestrogenic potency, 4-Hydroxytamoxifen (4OHT) was found to be dramatically more effective than tamoxifen at inhibiting the proliferation of estrogen-dependent MCF-7 human breast cancer cells [1]. The study quantified that 4OHT was 100- to 167-fold more potent than both tamoxifen and its metabolite N-demethyltamoxifen (DMT) in reducing the rate of cell proliferation and the percentage of cells in S- and G2-M phases [1].

Antiproliferative Activity Breast Cancer Cell Line MCF-7

4-Hydroxytamoxifen Demonstrates a 4.2-Fold Lower IC50 than Tamoxifen in MCF-7 Proliferation Assay

A direct comparison of IC50 values in the MCF-7 breast cancer cell line confirms the superior antiproliferative potency of 4-Hydroxytamoxifen over tamoxifen [1]. The IC50 for 4-Hydroxytamoxifen was determined to be 0.95 μg/mL, while the IC50 for tamoxifen was 3.99 μg/mL [1]. This represents a 4.2-fold lower concentration required to achieve 50% inhibition of cell growth.

IC50 Comparison Breast Cancer Antiproliferative

4-Hydroxytamoxifen Binds ERα and ERβ with Near-Identical Affinity (IC50 30 nM and 26 nM), Distinct from Estradiol

4-Hydroxytamoxifen displays a unique binding profile across estrogen receptor subtypes compared to the endogenous ligand estradiol [1]. In a competitive binding assay, 4-Hydroxytamoxifen exhibited IC50 values of 30 nM for ERα and 26 nM for ERβ, yielding an α/β selectivity ratio of 0.88 [1]. This contrasts with estradiol, which shows higher affinity (IC50 6 nM for both subtypes) but with a selectivity ratio of 0.98 [1]. While endoxifen (IC50 47 nM ERα, 118 nM ERβ; α/β ratio 2.52) shows a distinct preference for ERα.

ER Subtype Selectivity Binding Kinetics SERM

4-Hydroxytamoxifen and Endoxifen Are Equipotent In Vitro (IC50 ~50 nM), but Differ in Gene Recruitment and In Vivo Levels

While 4-Hydroxytamoxifen and its metabolite endoxifen demonstrate identical binding affinity for ERα and ERβ and equipotent inhibition of E2-stimulated breast cancer cell growth (IC50 ~50 nM) in vitro [REFS-1, REFS-2], their differentiation lies in downstream effects and in vivo relevance. Endoxifen-mediated recruitment of ERα to target genes differs from that of 4-Hydroxytamoxifen, indicating distinct molecular mechanisms of action [3]. Crucially, in breast cancer patients receiving tamoxifen, steady-state plasma concentrations of endoxifen are approximately 7-fold higher than those of 4-Hydroxytamoxifen [1].

Metabolite Comparison Endoxifen In Vitro Pharmacology

Optimized Applications for 4-Hydroxytamoxifen (CAS 1077-29-8) Based on Differential Evidence


High-Sensitivity In Vitro ER Antagonism Assays

4-Hydroxytamoxifen is the preferred compound for in vitro studies requiring potent, direct estrogen receptor antagonism without the need for metabolic activation. Its 100- to 167-fold greater potency than tamoxifen in inhibiting MCF-7 proliferation and 20.5-fold higher relative binding affinity for ERα make it essential for detecting subtle antiestrogenic effects and establishing clear dose-response relationships in cell-based assays.

Analytical Reference Standard for Tamoxifen Metabolite Quantification

As a fully characterized reference standard (e.g., ≥98% purity by HPLC) , 4-Hydroxytamoxifen is critical for developing and validating analytical methods such as HPLC or LC-MS/MS to quantify tamoxifen metabolites in biological matrices. Its well-defined isomeric composition (e.g., Z-isomer content) ensures accurate calibration and method traceability, which is not possible with uncharacterized or impure comparator compounds.

Mechanistic Studies of ER Subtype-Specific Signaling

The near-equivalent binding affinity of 4-Hydroxytamoxifen for ERα and ERβ (IC50 30 nM and 26 nM, respectively) distinguishes it from other SERMs and metabolites like endoxifen, which displays ERα selectivity. This profile makes 4-Hydroxytamoxifen an ideal tool for investigating signaling pathways that are not confounded by strong subtype bias, allowing researchers to probe pan-ER antagonism.

Quality Control and Impurity Profiling in Tamoxifen API Manufacturing

In pharmaceutical quality control, 4-Hydroxytamoxifen serves as a primary reference standard for identifying and quantifying related substances and degradation products in tamoxifen citrate active pharmaceutical ingredient (API). Its use ensures compliance with pharmacopeial standards (e.g., USP, EP) for impurity testing , a requirement for ANDA and DMF submissions.

Quote Request

Request a Quote for 4-Hydroxytamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.